4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one
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Overview
Description
4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one is a complex organic compound with a unique structure that includes a phthalazinone core, a nitrophenyl group, and a butyl(methyl)amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one typically involves multiple steps, including the formation of the phthalazinone core and the introduction of the nitrophenyl and butyl(methyl)amino groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The butyl(methyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative of the compound.
Scientific Research Applications
4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
4-{4-[butyl(methyl)amino]-3-nitrophenyl}-2-methylphthalazin-1(2H)-one: shares similarities with other phthalazinone derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substituents, which confer distinct chemical and biological properties. These differences can affect the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for research and development.
Properties
CAS No. |
575469-49-7 |
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Molecular Formula |
C20H22N4O3 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-[4-[butyl(methyl)amino]-3-nitrophenyl]-2-methylphthalazin-1-one |
InChI |
InChI=1S/C20H22N4O3/c1-4-5-12-22(2)17-11-10-14(13-18(17)24(26)27)19-15-8-6-7-9-16(15)20(25)23(3)21-19/h6-11,13H,4-5,12H2,1-3H3 |
InChI Key |
DJFCNNRBWKRWFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C)[N+](=O)[O-] |
Origin of Product |
United States |
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